molecular formula C6H3ClN2S B1324408 5-Chlorothiazolo[5,4-b]pyridine CAS No. 1313726-12-3

5-Chlorothiazolo[5,4-b]pyridine

Cat. No.: B1324408
CAS No.: 1313726-12-3
M. Wt: 170.62 g/mol
InChI Key: XJUDBJZBIPNZOF-UHFFFAOYSA-N
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Description

5-Chlorothiazolo[5,4-b]pyridine is a heterocyclic compound that combines a thiazole ring with a pyridine ring, featuring a chlorine atom at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other biologically active thiazolo[4,5-d]pyrimidines .

Scientific Research Applications

5-Chlorothiazolo[5,4-b]pyridine has a wide range of scientific research applications, including:

Safety and Hazards

5-Chlorothiazolo[5,4-b]pyridine is classified under Acute Tox. 4 Oral hazard classification . The signal word for this compound is “Warning” and it has the GHS07 pictogram . It’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Biochemical Analysis

Biochemical Properties

5-Chlorothiazolo[5,4-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K). It interacts with various enzymes, proteins, and other biomolecules, including PI3Kα, PI3Kγ, and PI3Kδ. The compound exhibits potent inhibitory activity, with an IC50 value of 3.6 nM for PI3Kα . The interaction involves binding to the kinase through key hydrogen bonds, which is essential for its inhibitory potency .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting PI3K, which plays a critical role in cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibitory activity on PI3K leads to the suppression of cell proliferation and induces apoptosis in cancer cells . Additionally, it has been shown to exhibit anticancer efficacy against breast cancer cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly PI3K. The compound’s N-heterocyclic core is directly involved in binding to the kinase through key hydrogen bonds, leading to enzyme inhibition . This inhibition results in the suppression of downstream signaling pathways, ultimately affecting gene expression and cellular functions. The presence of sulfonamide functionality in the compound enhances its inhibitory activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under inert atmosphere and at temperatures between 2-8°C . Long-term studies have shown that it maintains its inhibitory activity over extended periods, with minimal degradation. Its effects on cellular function may vary depending on the duration of exposure and the specific cellular context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PI3K activity without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including potential respiratory irritation and skin irritation . Threshold effects have been observed, indicating that careful dosage optimization is necessary to balance efficacy and safety .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism primarily involves its interaction with PI3K and other related enzymes, affecting metabolic flux and metabolite levels . The presence of specific functional groups, such as sulfonamide, influences its metabolic stability and activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by its physicochemical properties, including its molecular weight and solubility .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell influences its interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorothiazolo[5,4-b]pyridine typically involves the annulation of a pyridine ring to a thiazole ring. One common method starts with thiazole or thiazolidine derivatives, followed by pyridine annulation . Another approach involves starting from pyridine derivatives and then annulating the thiazole ring . These methods often require specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Chlorothiazolo[5,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can produce a variety of functionalized thiazolo[5,4-b]pyridine derivatives .

Comparison with Similar Compounds

5-Chlorothiazolo[5,4-b]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its chlorine atom at the 5-position can influence its reactivity and interactions with molecular targets, distinguishing it from other similar compounds .

Properties

IUPAC Name

5-chloro-[1,3]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S/c7-5-2-1-4-6(9-5)10-3-8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUDBJZBIPNZOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Amino-6-chloropyridine-2-thiol (Q-3) (16.4 g, 103 mmol) in formic acid (80 mL) was refluxed at 110° C. for 2 h. The reaction mixture was cooled and neutralized with concentrated ammonia to pH 7. A precipitate was collected by filtration as the title compound (14.5 g). MS (m/z): 171 (M+1)+.
Quantity
16.4 g
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reactant
Reaction Step One
Quantity
80 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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